molecular formula C20H21N7O6 B1673345 Homofolic acid CAS No. 3566-25-4

Homofolic acid

Cat. No. B1673345
CAS RN: 3566-25-4
M. Wt: 455.4 g/mol
InChI Key: QXARTGUOGAZGKO-ZDUSSCGKSA-N
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Description

Homofolic acid is a chemical compound with the molecular formula C20H21N7O6 . It is a derivative of folic acid, which is a crucial nutrient used to treat megaloblastic anemia and is found in many supplements .


Molecular Structure Analysis

The molecular structure of Homofolic acid is quite complex. It has a molecular weight of 455.424 Da . The structure of Homofolic acid is similar to that of folic acid, with the pteroate moiety buried inside the receptor, whereas its glutamate moiety is solvent-exposed and sticks out of the pocket entrance .


Physical And Chemical Properties Analysis

Homofolic acid has a density of 1.6±0.1 g/cm3. It has 13 H bond acceptors, 7 H bond donors, and 10 freely rotating bonds. Its polar surface area is 209 Å2 .

Scientific Research Applications

  • Cancer Research : Homofolic acid and its derivatives have been studied for their potential as inhibitors of purine synthesis, which is crucial in the growth of certain cancers. Hakala (1971) found that homofolic acid inhibited the in vitro growth of Sarcoma 180 and a methotrexate-resistant subline. The inhibition was prevented by folic acid and folinic acid, indicating the compound's action on the purine precursor in cancer cells (Hakala, 1971).

  • Effects on Cellular Growth : Research by Grossowicz and Waxman (1983) showed that homofolic acid initially inhibited the growth of Lactobacillus casei but eventually promoted growth upon prolonged incubation. This suggests that homofolic acid might be transformed into a growth-promoting derivative under certain conditions (Grossowicz & Waxman, 1983).

  • Synthesis and Structural Analysis : The synthesis of hexahydrohomofolic acid, a compound closely related to homofolic acid, was explored by Nair et al. (1983). This research involved replacing the benzene ring of homofolic acid with a cyclohexane ring, providing insights into the structural aspects and potential applications of these compounds (Nair, Otis, Kisliuk, & Gaumont, 1983).

  • Biochemical Interactions : Kim, Grubliauskas, and Friedman (1972) provided an improved practical synthesis of homofolic acid, contributing to the understanding of its biochemical properties and potential for further research applications (Kim, Grubliauskas, & Friedman, 1972).

properties

IUPAC Name

(2S)-2-[[4-[2-(2-amino-4-oxo-3H-pteridin-6-yl)ethylamino]benzoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O6/c21-20-26-16-15(18(31)27-20)24-12(9-23-16)7-8-22-11-3-1-10(2-4-11)17(30)25-13(19(32)33)5-6-14(28)29/h1-4,9,13,22H,5-8H2,(H,25,30)(H,28,29)(H,32,33)(H3,21,23,26,27,31)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXARTGUOGAZGKO-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCCC2=CN=C3C(=N2)C(=O)NC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCCC2=CN=C3C(=N2)C(=O)NC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901317196
Record name Homofolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Homofolic acid

CAS RN

3566-25-4
Record name Homofolic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3566-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Homofolic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003566254
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Homofolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HOMOFOLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15Z46C25VT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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